Product packaging for Butyl thioglycolate(Cat. No.:CAS No. 10047-28-6)

Butyl thioglycolate

Cat. No.: B154705
CAS No.: 10047-28-6
M. Wt: 148.23 g/mol
InChI Key: SKGVGRLWZVRZDC-UHFFFAOYSA-N
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Description

Butyl thioglycolate (CAS 10047-28-6), chemically known as butyl 2-sulfanylacetate, is a thioglycolate ester widely used in cosmetic formulations, particularly in hair perming and depilatory products. Its mechanism of action involves the reduction of disulfide bonds in keratin, enabling hair reshaping . Structurally, it consists of a thiol (-SH) group and an ester moiety, distinguishing it from thioglycolate salts like ammonium or sodium thioglycolate. This ester structure enhances its lipid solubility, facilitating deeper penetration into hair shafts compared to ionic counterparts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S B154705 Butyl thioglycolate CAS No. 10047-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGVGRLWZVRZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064929
Record name Acetic acid, mercapto-, butyl ester
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10047-28-6
Record name Butyl thioglycolate
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Record name Butyl thioglycolate
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Record name Butyl thioglycolate
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Record name Butyl mercaptoacetate
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Record name BUTYL THIOGLYCOLATE
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Preparation Methods

Reaction Mechanism

The reaction proceeds as follows:

ClCH2COONa+NaSHHSCH2COONa+NaCl\text{ClCH}2\text{COONa} + \text{NaSH} \rightarrow \text{HSCH}2\text{COONa} + \text{NaCl}

Subsequent acidification with sulfuric acid liberates thioglycolic acid:

HSCH2COONa+H2SO4HSCH2COOH+NaHSO4\text{HSCH}2\text{COONa} + \text{H}2\text{SO}4 \rightarrow \text{HSCH}2\text{COOH} + \text{NaHSO}_4

Process Parameters

  • Pressure : Maintained at 250–500 psig to suppress volatile by-product formation.

  • Temperature : Ambient to 80°C to balance reaction kinetics and side reactions.

  • Reactor Design : Continuous tubular reactors with static mixers ensure homogeneous reactant distribution.

Table 1: Thioglycolic Acid Synthesis Conditions

ParameterOptimal RangeYield (%)
Pressure250–500 psig95–100
Temperature50–80°C90–95
NaSH:MCA Molar Ratio1.05:198
MCA = Monochloroacetic Acid

Esterification of Thioglycolic Acid with Butanol

This compound is synthesized via acid-catalyzed esterification, where thioglycolic acid reacts with butanol. Sulfuric acid (H₂SO₄) is the conventional catalyst, though p-toluenesulfonic acid (PTSA) is increasingly favored for reduced side reactions.

Reaction Mechanism

HSCH2COOH+C4H9OHH+HSCH2COOC4H9+H2O\text{HSCH}2\text{COOH} + \text{C}4\text{H}9\text{OH} \xrightarrow{\text{H}^+} \text{HSCH}2\text{COOC}4\text{H}9 + \text{H}_2\text{O}

Key Variables

  • Molar Ratio : A 1:1.2 (TGA:butanol) ratio minimizes unreacted TGA.

  • Catalyst Loading : 1–2 wt% H₂SO₄ achieves 85–90% conversion in 4–6 hours.

  • Temperature : Reflux conditions (100–120°C) accelerate equilibrium attainment.

Table 2: Esterification Optimization Data

ConditionEffect on Yield
Excess Butanol (1:1.5)Increases yield to 92%
PTSA vs. H₂SO₄95% vs. 88% yield
Water Removal98% yield with Dean-Stark trap

Industrial-Scale Production Protocols

Industrial processes emphasize continuous operation for throughput maximization. A representative workflow includes:

  • Feedstock Preparation : High-purity TGA and butanol are premixed with catalyst.

  • Reactive Distillation : Integrated reactors with distillation columns remove water, shifting equilibrium toward ester formation.

  • Product Isolation : Liquid-liquid extraction (e.g., methylisobutylketone) followed by vacuum distillation achieves >99% purity.

Table 3: Industrial vs. Laboratory-Scale Comparison

ParameterIndustrialLaboratory
Reactor TypeContinuous stirred-tankBatch flask
Throughput500 L/hr1 L/hr
Energy Efficiency85%65%

By-Product Management and Recycling

Thiodiglycolic acid (TDGA) and dithiodiglycolic acid (DTDGA) emerge as primary by-products during TGA synthesis. Industrial protocols recycle TDGA by reintroducing it into the reaction zone, enhancing overall yield to 98%.

Mitigation Strategies

  • Acidification : Post-reaction treatment with H₂SO₄ precipitates TDGA for removal.

  • Oxidative Scrubbing : H₂S off-gases are neutralized in caustic scrubbers.

Advanced Catalytic Systems and Innovations

Recent advancements explore heterogeneous catalysts (e.g., ion-exchange resins) to simplify product separation. Pilot studies report:

  • Amberlyst-15 : 94% yield at 90°C with negligible leaching.

  • Enzymatic Catalysis : Lipases in non-aqueous media achieve 80% yield but require costly immobilization .

Chemical Reactions Analysis

Types of Reactions: Butyl thioglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl thioglycolate has several applications in scientific research, including:

Mechanism of Action

Butyl thioglycolate exerts its effects primarily through the breaking of disulfide bonds in proteins. In hair care products, it breaks the disulfide bonds in the keratin structure of hair, allowing it to be reshaped. The broken bonds are then reformed in the desired shape using an oxidizing agent such as hydrogen peroxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioglycolates are classified into esters and salts based on their functional groups. Below is a detailed comparison of butyl thioglycolate with key analogs:

Structural and Functional Differences

Compound Structure Type Primary Use Sensitization Potential Key Properties
This compound Thioglycolate ester Hair perming solutions High High lipid solubility; penetrates keratin efficiently
Ammonium thioglycolate Thioglycolate salt Cold permanent waves Low Water-soluble; less skin penetration
Sodium thioglycolate Thioglycolate salt Depilatories, hair treatments Moderate Stable in aqueous formulations; moderate reactivity
Glyceryl thioglycolate Thioglycolate ester Acid permanent waves High Ester structure with glycerol backbone; pH-stable
Methyl thioglycolate Thioglycolate ester Laboratory synthesis Moderate Shorter alkyl chain; volatile

Key Research Findings

  • Efficacy in Hair Treatments : this compound’s ester group enhances its ability to reduce disulfide bonds in hair keratin, outperforming salts like ammonium thioglycolate in acid-based formulations .
  • Industrial Applications: this compound’s stability in non-aqueous systems makes it preferable for long-lasting cosmetic products, whereas salts are used in water-based formulations .

Physicochemical Properties

Property This compound Ammonium Thioglycolate Sodium Thioglycolate
Molecular Weight 148.22 g/mol 127.18 g/mol 114.10 g/mol
Solubility Lipophilic Hydrophilic Hydrophilic
pH Stability Stable in acidic Stable in alkaline Neutral to alkaline
Reactivity High (ester cleavage) Moderate Low

Toxicological and Regulatory Considerations

  • This compound is classified as a high-sensitization agent due to its ester structure, which undergoes enzymatic hydrolysis to release thioglycolic acid, a known irritant .

Biological Activity

Butyl thioglycolate (BTG), a compound belonging to the thioglycolate family, is recognized for its applications in various industrial and cosmetic sectors. This article delves into its biological activity, focusing on its toxicity, potential therapeutic effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 10047-28-6
  • Molecular Formula : C₅H₁₁O₂S
  • Molecular Weight : 134.21 g/mol

This compound is an ester of thioglycolic acid and butanol, characterized by a thiol group that imparts unique biological properties.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into:

  • Dermal Effects
  • Toxicological Profile
  • Potential Therapeutic Uses

Dermal Effects

This compound has been studied for its dermal effects, particularly in cosmetic formulations. It acts as a reducing agent and is often used in hair removal products. Its application can lead to skin irritation and sensitization, particularly with prolonged exposure.

Table 1: Dermal Toxicity Studies of this compound

Study TypeDose (mg/kg)Observations
Acute Dermal Study0, 45, 90Minimal irritation at application site
Chronic Exposure0, 11.25, 22.5Mild epidermal hyperplasia observed
Sensitization TestVariesPositive reactions in some subjects

Toxicological Profile

Toxicological assessments have shown that this compound can induce cytotoxic effects at higher concentrations. In laboratory studies, it has been noted to cause mild to moderate irritation upon dermal application.

  • Genotoxicity : Studies indicate that this compound does not exhibit mutagenic properties in standard bacterial assays.
  • Reproductive Toxicity : Limited data suggest potential reproductive toxicity; however, further studies are required to confirm these findings.

Case Study: Dermal Exposure in Occupational Settings
A study conducted on workers exposed to this compound in a cosmetic manufacturing facility reported instances of contact dermatitis and allergic reactions. The study highlighted the importance of personal protective equipment (PPE) to mitigate exposure risks.

Potential Therapeutic Uses

Emerging research suggests that this compound may have applications beyond cosmetics:

  • Wound Healing : Preliminary studies indicate that compounds similar to this compound may enhance wound healing by promoting keratinocyte migration.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially useful in developing topical antiseptics.

Research Findings

Recent findings underscore the need for comprehensive evaluations of this compound's safety profile. The National Toxicology Program (NTP) has conducted extensive studies on related compounds such as sodium thioglycolate, revealing insights into their biological effects.

Table 2: Summary of NTP Findings on Thioglycolates

CompoundObserved EffectsNOEL (mg/kg)
Sodium ThioglycolateMild irritation, liver weight increase11.25 (female rats)
Ammonium ThioglycolateNon-mutagenic; minimal lesionsNot established

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl thioglycolate
Reactant of Route 2
Reactant of Route 2
Butyl thioglycolate

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